molecular formula C21H23FN2O B10900455 N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide

N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide

Cat. No.: B10900455
M. Wt: 338.4 g/mol
InChI Key: MHNUIDDGPBYIPY-HZHRSRAPSA-N
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Description

N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylphenyl group, a fluorobenzohydrazide moiety, and an ethylidene linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves the condensation of 4-cyclohexylacetophenone with 3-fluorobenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the ethylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. Purification steps like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is unique due to the presence of the fluorobenzohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C21H23FN2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(4-cyclohexylphenyl)ethylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C21H23FN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,24,25)/b23-15+

InChI Key

MHNUIDDGPBYIPY-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)C3CCCCC3

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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